4-Tert-butyl-2-(cyclohexylmethyl)phenol
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Overview
Description
4-Tert-butyl-2-(cyclohexylmethyl)phenol is an organic compound characterized by a phenolic structure with a tert-butyl group at the fourth position and a cyclohexylmethyl group at the second position. This compound is known for its stability and unique chemical properties, making it valuable in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Tert-butyl-2-(cyclohexylmethyl)phenol typically involves the alkylation of phenol with tert-butyl chloride and cyclohexylmethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale alkylation processes. The raw materials, phenol, tert-butyl chloride, and cyclohexylmethyl chloride, are reacted in a continuous flow reactor. The reaction mixture is then subjected to purification steps, including distillation and crystallization, to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: 4-Tert-butyl-2-(cyclohexylmethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form cyclohexylmethyl derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenolic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of cyclohexylmethyl derivatives.
Substitution: Formation of halogenated or nitrated phenolic compounds.
Scientific Research Applications
4-Tert-butyl-2-(cyclohexylmethyl)phenol has diverse applications in scientific research:
Chemistry: Used as a stabilizer in polymer chemistry to prevent oxidation and degradation of polymers.
Biology: Investigated for its potential antioxidant properties and its ability to neutralize free radicals.
Medicine: Explored for its potential therapeutic effects, including antifungal and anticancer properties.
Mechanism of Action
The mechanism of action of 4-Tert-butyl-2-(cyclohexylmethyl)phenol involves its ability to donate hydrogen atoms from the phenolic group, thereby neutralizing free radicals and preventing oxidative damage. This antioxidant activity is crucial in stabilizing various compounds and materials. The compound’s molecular targets include reactive oxygen species and free radicals, which it neutralizes through redox reactions .
Comparison with Similar Compounds
4-tert-Butylphenol: Similar structure but lacks the cyclohexylmethyl group.
2-tert-Butyl-4-methylphenol: Contains a methyl group instead of a cyclohexylmethyl group.
2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol: Contains additional tert-butyl groups and a dimethylaminomethyl group.
Uniqueness: 4-Tert-butyl-2-(cyclohexylmethyl)phenol is unique due to the presence of both tert-butyl and cyclohexylmethyl groups, which enhance its stability and antioxidant properties compared to similar compounds. This unique structure makes it particularly effective in applications requiring high stability and resistance to oxidation .
Properties
Molecular Formula |
C17H26O |
---|---|
Molecular Weight |
246.4 g/mol |
IUPAC Name |
4-tert-butyl-2-(cyclohexylmethyl)phenol |
InChI |
InChI=1S/C17H26O/c1-17(2,3)15-9-10-16(18)14(12-15)11-13-7-5-4-6-8-13/h9-10,12-13,18H,4-8,11H2,1-3H3 |
InChI Key |
MILMLPYLPGZWMA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)O)CC2CCCCC2 |
Origin of Product |
United States |
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